1-[[(5-Hex-1-ynyl-2-furanyl)-oxomethyl]amino]-3-phenylurea
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Overview
Description
1-[[(5-hex-1-ynyl-2-furanyl)-oxomethyl]amino]-3-phenylurea is a member of ureas.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Anti-Intestinal Nematode Prodrugs
Thiourea derivatives, including compounds similar to 1-[[(5-Hex-1-ynyl-2-furanyl)-oxomethyl]amino]-3-phenylurea, have been synthesized for their potential use in treating intestinal nematodes. One of these compounds demonstrated high activity with 89.4% deparasitization in rats (Duan et al., 2010).
Anticancer Agent Synthesis
This compound's derivatives have been explored for their potential as anticancer agents. For instance, derivatives containing the phenylurea moiety have been found to possess inhibitory activity against cancer cell growth (Kornicka et al., 2017).
Agricultural Applications
- Herbicide Development: The structure of this compound and its derivatives have been utilized in the synthesis of herbicides. Novel triazolinone derivatives, which include similar structural elements, showed promising herbicidal activities (Luo et al., 2008).
Chemical Synthesis and Analysis
Development of Novel Amino Acids
Amino acids with a 5-imino-2,5-dihydro-3-furanyl substituent have been synthesized under biomimetic conditions, indicating potential for creating unnatural amino acids (Trofimov et al., 2007).
Innovations in Organic Synthesis
The compound's framework has been instrumental in the development of various heterocyclic compounds, contributing significantly to advancements in organic synthesis (Aniskova et al., 2017).
Biomedical Applications
Alzheimer's Disease Research
Derivatives of this compound have been synthesized and evaluated for their potential in treating diseases like Alzheimer's by inhibiting enzymes such as butyrylcholinesterase (Khalid et al., 2016).
Antibacterial and Antioxidant Research
Various derivatives have demonstrated potent inhibitory action against bacterial strains and significant antioxidant potential, indicating their utility in developing new antimicrobial and antioxidant agents (Kumar et al., 2011).
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[(5-hex-1-ynylfuran-2-carbonyl)amino]-3-phenylurea |
InChI |
InChI=1S/C18H19N3O3/c1-2-3-4-8-11-15-12-13-16(24-15)17(22)20-21-18(23)19-14-9-6-5-7-10-14/h5-7,9-10,12-13H,2-4H2,1H3,(H,20,22)(H2,19,21,23) |
InChI Key |
VZMYQQFTTDQZAS-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1=CC=C(O1)C(=O)NNC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCCCC#CC1=CC=C(O1)C(=O)NNC(=O)NC2=CC=CC=C2 |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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